2-(4-Fluorophenoxy)cyclohexan-1-amine
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Overview
Description
2-(4-Fluorophenoxy)cyclohexan-1-amine is a chemical compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenoxy group attached to a cyclohexanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)cyclohexan-1-amine typically involves the reaction of 4-fluorophenol with cyclohexanone to form 4-fluorophenoxycyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(4-Fluorophenoxy)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanamine moiety may play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)cyclohexan-1-amine
- 2-(4-Bromophenoxy)cyclohexan-1-amine
- 2-(4-Methylphenoxy)cyclohexan-1-amine
Uniqueness
2-(4-Fluorophenoxy)cyclohexan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in various applications compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4,14H2 |
InChI Key |
IOIVLHZNPOACPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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